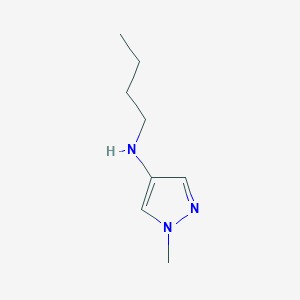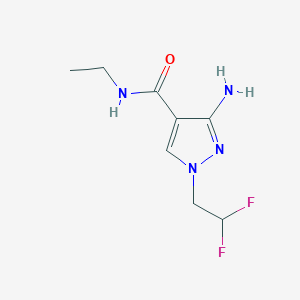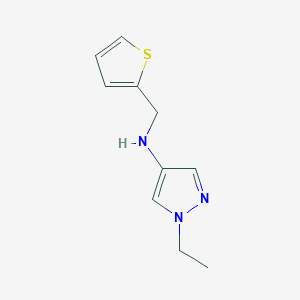![molecular formula C13H25N3 B11739467 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11739467.png)
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and a pentylamine group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with a suitable alkylating agent, such as pentylamine, under basic conditions. The reaction typically takes place in an organic solvent, such as dichloromethane or ethanol, at room temperature or under reflux conditions. The reaction may require the use of a catalyst, such as potassium carbonate or sodium hydride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced process control systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the pentylamine group but shares the pyrazole core structure.
1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl}methylamine: Similar structure but with a different alkyl group.
1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl}ethylamine: Contains an ethylamine group instead of a pentylamine group.
Uniqueness
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to the presence of the pentylamine group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H25N3 |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-5-6-7-8-14-10-12-9-13(11(2)3)15-16(12)4/h9,11,14H,5-8,10H2,1-4H3 |
InChI Key |
DPLSXTFPDODYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=NN1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-{[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11739388.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739399.png)
![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11739401.png)

![3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739407.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739412.png)

![4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739441.png)
amine](/img/structure/B11739444.png)


![4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid](/img/structure/B11739457.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B11739460.png)
amine](/img/structure/B11739465.png)
